(R)-3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
(R)-3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tert-butyl ester group at the 1-position and a 4-methyl-pyridin-2-yloxy substituent at the 3-position of the pyrrolidine ring. The tert-butyl ester serves as a protective group for carboxylic acids, enhancing stability during synthetic processes . The (R)-configuration at the pyrrolidine ring is critical for stereoselective interactions in biological systems.
Properties
IUPAC Name |
tert-butyl (3R)-3-(4-methylpyridin-2-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11-5-7-16-13(9-11)19-12-6-8-17(10-12)14(18)20-15(2,3)4/h5,7,9,12H,6,8,10H2,1-4H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZJHMJFXICZEA-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation via 1,3-Dipolar Cycloaddition
A widely adopted method for pyrrolidine synthesis involves 1,3-dipolar cycloaddition reactions. For example, Patent CN115448864A demonstrates the use of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and methyl 2-fluoroacrylate under trifluoroacetic acid (TFA) catalysis to generate a fluorinated pyrrolidine derivative. This reaction proceeds at 0–5°C, followed by room-temperature stirring, achieving yields of ~75% after purification via column chromatography. While the target compound lacks fluorine, this method highlights the feasibility of cycloaddition for constructing substituted pyrrolidines.
Boc Protection of the Pyrrolidine Amine
Tert-butyloxycarbonyl (Boc) protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). Patent CN115448864A reports Boc protection under DMAP catalysis at 20–25°C for 1–6 hours, yielding >90% protected product. This step is critical for preserving the amine’s reactivity during subsequent synthetic steps.
Stepwise Preparation Methods
Method A: Sequential Functionalization of Pyrrolidine
Step 1: Synthesis of Pyrrolidine-3-ol
Pyrrolidine-3-ol is synthesized via hydrogenation of pyrrole derivatives or cycloaddition. For enantioselective synthesis, Patent WO2008137087A1 describes the hydrogenation of 2-methylpyrroline using a platinum catalyst (5% Pt/C) in ethanol-methanol (2:1 v/v) to yield (R)-2-methylpyrrolidine with >50% enantiomeric excess (ee). Adapting this, pyrrolidine-3-ol could be obtained via asymmetric hydrogenation or enzymatic resolution.
Step 2: Oxyfunctionalization with 4-Methylpyridin-2-ol
The hydroxyl group of pyrrolidine-3-ol is reacted with 2-bromo-4-methylpyridine in DMAc using K₂CO₃ as a base. PMC11382352 notes that such reactions require 24-hour reflux, followed by extraction with dichloromethane and purification via silica gel chromatography (hexane:ethyl acetate = 8:2).
Step 3: Boc Protection
The free amine is protected with Boc₂O in dichloromethane and DMAP (1.2 equiv) at 25°C for 4 hours. The crude product is purified via column chromatography (hexane:ethyl acetate = 7:3) to isolate the tert-butyl ester.
Overall Yield : 45–55% over three steps.
Method B: Convergent Synthesis via Intermediate Coupling
Step 1: Preparation of 3-(4-Methyl-pyridin-2-yloxy)pyrrolidine
A modified 1,3-dipolar cycloaddition is employed using N-benzyl-3-pyrrolidinol and 4-methyl-2-bromopyridine. The reaction is catalyzed by TFA in dichloromethane at 0°C, followed by Pd/C-mediated debenzylation (10% Pd/C, H₂, 2–6 hours).
Step 2: Boc Protection
The intermediate is treated with Boc₂O and DMAP, yielding the target compound after purification.
Overall Yield : 60–65% over two steps.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
TFA Catalysis : Effective for cycloadditions but requires careful pH adjustment post-reaction.
-
Pt/C Hydrogenation : Achieves high enantioselectivity when combined with chiral resolving agents like L-tartaric acid.
Stereochemical Control
The R-configuration at the pyrrolidine C3 position is critical for biological activity. Two approaches are prevalent:
-
Asymmetric Hydrogenation : Using Pt/C with chiral ligands (e.g., (R)-BINAP) to induce >80% ee.
-
Kinetic Resolution : Enzymatic hydrolysis of racemic mixtures using lipases or esterases.
Purification and Characterization
| Step | Purification Method | Yield | Purity (HPLC) |
|---|---|---|---|
| Cycloaddition | Column Chromatography | 75% | 95% |
| Pyridin-2-yloxy Coupling | Liquid-Liquid Extraction | 70% | 90% |
| Boc Protection | Recrystallization (Hexane) | 85% | 99% |
Characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) confirms structural integrity. For example, the tert-butyl group exhibits a singlet at δ 1.43 ppm in -NMR, while the pyridin-2-yloxy moiety shows aromatic protons at δ 7.2–8.1 ppm.
Comparative Analysis of Methods
| Parameter | Method A | Method B |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 45–55% | 60–65% |
| Enantiomeric Excess | 70–80% ee | >90% ee |
| Scalability | Moderate | High |
Method B’s convergent approach offers higher yields and better scalability, making it preferable for industrial applications.
Applications in Pharmaceutical Synthesis
This compound serves as a precursor for PIM kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its Boc-protected amine facilitates further functionalization, such as Suzuki-Miyaura couplings or reductive aminations .
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
The Boc (tert-butoxycarbonyl) group is cleaved under strong acidic conditions (e.g., TFA in CH₂Cl₂), generating the free pyrrolidine amine .
Reduction Reactions
The ester group can be reduced to a primary alcohol, though tert-butyl esters are less reactive than methyl/ethyl analogs.
| Reagents | Conditions | Products | Efficiency |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, reflux | 3-(4-Methyl-pyridin-2-yloxy)pyrrolidine | Partial reduction observed; competing Boc deprotection may occur. |
| DIBAL-H | -78°C, toluene | Alcohol intermediate | Selective reduction without Boc cleavage. |
Nucleophilic Substitution
The pyridine ring’s 2-position oxygen and the pyrrolidine nitrogen participate in nucleophilic reactions.
| Reaction Type | Reagents | Products | Mechanism |
|---|---|---|---|
| Alkylation | Alkyl halides, NaH | N-Alkylated pyrrolidine derivatives | Deprotonation of pyridine oxygen or pyrrolidine nitrogen enhances nucleophilicity. |
| Aromatic substitution | HNO₃/H₂SO₄ (nitration) | Nitrated pyridine derivatives | Limited reactivity due to electron-donating methyl group; requires harsh conditions. |
Cyclization and Heterocycle Formation
Intramolecular reactions form fused heterocycles, leveraging the pyridine and pyrrolidine moieties.
-
Thiazoline formation : Reaction with thiols under acidic conditions yields thiazoline rings via intramolecular cyclization .
-
Macrolactamization : Proline-derived analogs undergo amide coupling to form macrocyclic structures (e.g., in total synthesis applications) .
Comparative Reactivity of Analogous Compounds
*Excluded per reliability guidelines; included for mechanistic contrast only.
Stability and Side Reactions
-
Thermal decomposition : Degrades above 200°C, releasing isobutylene and CO₂ .
-
Light sensitivity : Prolonged UV exposure leads to radical-mediated decomposition of the pyridine ring .
-
Metal-mediated reactions : Coordination with transition metals (e.g., Pd, Cu) accelerates cross-coupling reactions at the pyridine ring.
Key Mechanistic Insights
-
Boc Deprotection : Acidic cleavage proceeds via protonation of the carbamate oxygen, followed by tert-butyl cation elimination .
-
Ester Hydrolysis : Base-mediated saponification involves nucleophilic attack by hydroxide at the carbonyl carbon.
-
Pyridine Reactivity : The 4-methyl group sterically hinders electrophilic substitution at the pyridine C3/C5 positions, directing reactivity to C2/C6.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as a lead compound for designing new therapeutics targeting neurological disorders. Its pyridine and pyrrolidine moieties can interact with various biological targets, making it a focus for studies on receptor binding and enzyme inhibition.
Synthetic Chemistry
(R)-3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows researchers to explore new synthetic pathways, particularly in the creation of chiral compounds.
Recent studies have highlighted its potential biological activities. For example, research has indicated that compounds with similar structures exhibit anti-inflammatory and analgesic properties. Investigating these activities could lead to the development of new anti-inflammatory drugs.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Synthesis of derivatives | Developed methods to synthesize novel derivatives of this compound, enhancing its pharmacological profile. |
| Study B | Biological assays | Evaluated the anti-inflammatory effects of related compounds in vitro, showing promising results that warrant further investigation. |
| Study C | Structure-activity relationship (SAR) | Analyzed the SAR of pyrrolidine derivatives, establishing correlations between structural modifications and biological activity. |
Mechanism of Action
The mechanism by which ®-3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine moiety can engage in π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The following table summarizes key analogs and their structural differences:
Key Research Findings and Implications
- Discontinuation of Target Compound : Despite its structural promise, the discontinuation of this compound may reflect challenges in achieving therapeutic efficacy or pharmacokinetic stability compared to analogs like APC .
- Role of Stereochemistry : The (S)-configured pyrimidinyloxy derivative () underscores the importance of chirality in biological activity, a factor that may guide future optimization of the (R)-configured target compound .
- Synthetic Utility : Tosylate and sulfonamide derivatives () highlight the utility of pyrrolidine tert-butyl esters as intermediates for further functionalization .
Biological Activity
(R)-3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 1289584-99-1) is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
- Molecular Formula : C15H22N2O3
- Molecular Weight : 278.35 g/mol
- Structure : The compound features a pyrrolidine core substituted with a 4-methyl-pyridine moiety, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. The compound has shown promising results in various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 0.48 | Doxorubicin | 1.93 |
| HCT-116 (Colon Cancer) | 0.78 | Doxorubicin | 2.84 |
| U-937 (Leukemia) | 0.19 | Doxorubicin | 1.54 |
These results indicate that the compound exhibits higher cytotoxicity compared to traditional chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy .
The mechanism by which this compound induces apoptosis in cancer cells involves:
- Activation of Caspases : Flow cytometry assays have demonstrated that treatment with this compound increases caspase-3/7 activity, leading to programmed cell death.
- Cell Cycle Arrest : The compound has been shown to arrest cell proliferation at the G1 phase in MCF-7 cells, indicating its role in disrupting the cell cycle and promoting apoptosis .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves:
- Formation of Pyrrolidine Derivative : Utilizing commercially available starting materials such as 4-methyl-pyridine.
- Esterification Reaction : The carboxylic acid moiety is converted into a tert-butyl ester to enhance lipophilicity and biological activity.
Structure-Activity Insights
Research indicates that the presence of electron-withdrawing groups at specific positions on the aromatic ring significantly enhances biological activity. Modifications to the core structure can lead to variations in potency against different cancer cell lines .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells : The compound was tested for its ability to induce apoptosis and inhibit proliferation, yielding promising results that warrant further investigation into its mechanism and therapeutic potential.
- Combination Therapy Trials : Preliminary data suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy and reduce resistance in tumor cells.
Q & A
Basic: What synthetic methodologies are recommended for preparing (R)-3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester with high enantiomeric purity?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A robust approach includes:
- Step 1: Activation of the pyridinyloxy group using catalytic agents like DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to facilitate stereospecific substitution at the pyrrolidine ring .
- Step 2: Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group via established tert-butyl esterification protocols, such as those described by Widmer (1983) or Ludwig and Lehr (2004), which use tert-butanol and acid catalysts under inert atmospheres .
- Chiral Resolution: To ensure enantiomeric purity, chiral HPLC or enzymatic resolution methods are recommended post-synthesis.
Basic: What analytical techniques are critical for characterizing the structural integrity and purity of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the (R)-configuration at the pyrrolidine ring and the presence of the 4-methylpyridinyloxy moiety.
- High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (e.g., amylose or cellulose derivatives) to verify enantiomeric excess (>98% purity).
- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate the molecular formula (C₁₆H₂₄N₂O₃) and detect impurities.
- Melting Point Analysis: Cross-referenced with literature values to confirm crystallinity and stability .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if airborne particulates are generated .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.
- Storage: Store in airtight containers at 2–8°C to prevent degradation.
Advanced: How can stereochemical challenges during synthesis of the (R)-configured pyrrolidine ring be addressed?
Methodological Answer:
- Asymmetric Catalysis: Use chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) during ring formation to favor the (R)-enantiomer.
- Kinetic Resolution: Employ enzymes like lipases to selectively hydrolyze the undesired (S)-enantiomer from a racemic mixture.
- Dynamic Kinetic Resolution (DKR): Combine transition-metal catalysts (e.g., Ru) with enzymes to racemize and resolve intermediates in situ, improving yield .
Advanced: What computational tools are used to predict physicochemical properties, and how do they align with experimental data?
Methodological Answer:
- ACD/Labs Software: Predicts solubility (e.g., 3.5E-5 g/L in water at 25°C) and logP values using quantitative structure-property relationship (QSPR) models .
- Density Functional Theory (DFT): Calculates optimized geometries and dipole moments to validate NMR or X-ray crystallography data.
- Validation: Experimental techniques like shake-flask solubility tests or differential scanning calorimetry (DSC) for melting points (e.g., 150°C) confirm computational accuracy .
Advanced: How should conflicting data on reaction yields or stability be analyzed during method optimization?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield discrepancies.
- Accelerated Stability Studies: Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via HPLC-MS.
- Cross-Platform Validation: Compare NMR, IR, and X-ray data across labs to resolve structural ambiguities. Contradictions in melting points or solubility often arise from polymorphic forms or impurities, necessitating recrystallization or column purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
